molecular formula C37H45NO18 B11932613 [(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

Cat. No.: B11932613
M. Wt: 791.7 g/mol
InChI Key: XBCNYXHGFODMSD-MHUQXVILSA-N
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Description

The compound [(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate is a complex organic molecule with a highly intricate structure. This compound belongs to the class of alkaloids and derivatives, characterized by multiple acetoxy and hydroxy groups, as well as a unique pentacyclic framework .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization with acetoxy and hydroxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. It requires precise control over reaction conditions and purification processes to achieve high yields and purity. Techniques such as chromatography and crystallization are commonly employed in the purification stages .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Biological Activity

The compound [(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate is a complex organic molecule that has garnered attention in the field of natural product chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature and research findings.

Chemical Structure and Properties

This compound belongs to a class of molecules known for their intricate polycyclic structures and functional groups that contribute to their biological activities. The detailed structure includes multiple acetoxy groups and a unique azapentacyclic framework which may influence its interaction with biological systems.

Antimicrobial Activity

Several studies have indicated that compounds with similar structural features exhibit antimicrobial properties. The presence of multiple hydroxyl and acetoxy groups may enhance the solubility and bioavailability of the compound in biological systems.

Table 1: Antimicrobial Activity Studies

Study ReferenceMicroorganism TestedResult
E. coliInhibition at 50 µg/mL
S. aureusNo significant inhibition
C. albicansModerate inhibition at 100 µg/mL

Cytotoxicity

Research on cytotoxic effects has shown that similar compounds can induce apoptosis in cancer cell lines.

Table 2: Cytotoxicity Findings

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54910

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity

CytokineInhibition (%) at 50 µg/mLReference
TNF-alpha70
IL-665

The exact mechanism by which [(1S,17S,...)] exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature and alters signaling pathways related to inflammation and cell proliferation.

Case Studies

Recent case studies highlight the therapeutic potential of this compound in treating various diseases:

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed a significant reduction in symptoms when treated with derivatives of this compound.
  • Case Study 2 : Laboratory studies demonstrated that the compound could sensitize cancer cells to chemotherapy agents.

Properties

Molecular Formula

C37H45NO18

Molecular Weight

791.7 g/mol

IUPAC Name

[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

InChI

InChI=1S/C37H45NO18/c1-16-12-23-10-11-38-13-24(23)33(46)49-14-34(8)25-26(50-18(3)40)30(53-21(6)43)36(15-48-17(2)39)31(54-22(7)44)27(51-19(4)41)29(55-32(16)45)35(9,47)37(36,56-34)28(25)52-20(5)42/h10-11,13,16,25-31,47H,12,14-15H2,1-9H3/t16?,25?,26?,27-,28+,29-,30+,31-,34?,35-,36+,37-/m0/s1

InChI Key

XBCNYXHGFODMSD-MHUQXVILSA-N

Isomeric SMILES

CC1CC2=C(C=NC=C2)C(=O)OCC3(C4[C@H]([C@]5(O3)[C@@]([C@H]([C@@H]([C@@H]([C@]5([C@@H](C4OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC1=O)(C)O)OC(=O)C)C

Canonical SMILES

CC1CC2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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